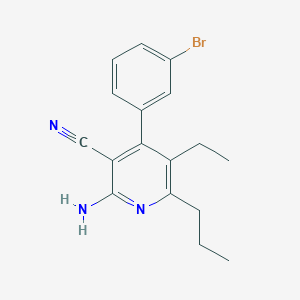

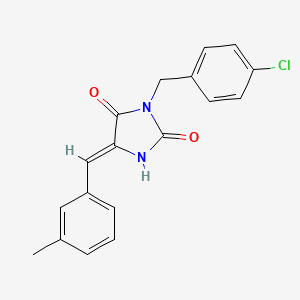

2-amino-4-(3-bromophenyl)-5-ethyl-6-propylnicotinonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 2-amino-4-(3-bromophenyl)-5-ethyl-6-propylnicotinonitrile typically involves multicomponent reactions, often utilizing brominated precursors and nitriles. For example, a related compound, 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, was synthesized through a one-pot multicomponent reaction involving 3-bromobenzaldehyde, malononitrile, and dimedone using urea as an organo-catalyst (Kumar et al., 2016).

Molecular Structure Analysis

The molecular structure of related compounds is often determined using single-crystal X-ray diffraction. For instance, the related compound mentioned above crystallizes in the monoclinic space group C2/c, with intricate intermolecular hydrogen interactions stabilizing the molecular packing within the unit cell. Such detailed structural analysis provides insights into the molecular geometry and the electronic environment of the compound, which are crucial for understanding its reactivity and properties (Kumar et al., 2016).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Characterization

Synthesis of Anticancer Compounds : Derivatives of 2-aminonicotinonitrile have been synthesized and assessed for their anticancer properties. These derivatives include various chemical modifications, leading to the creation of compounds with potential therapeutic applications (Mansour et al., 2021).

Organocatalysis in Pyranopyrazole Synthesis : Isonicotinic acid has been used as a dual and biological organocatalyst for the efficient synthesis of pyranopyrazole derivatives, demonstrating the versatility of nicotinonitrile compounds in facilitating green chemistry approaches (Zolfigol et al., 2013).

Development of Pyridine Derivatives : A new class of alkynyl/alkenyl-substituted pyridine derivatives has been synthesized through a multi-component reaction (MCR) strategy, showcasing the potential for creating diverse chemical libraries based on nicotinonitrile compounds (Bodireddy et al., 2014).

Biological Activities

Antimicrobial Activities : The synthesis of new indole-containing derivatives using 2-arylhydrazononitriles has led to compounds with promising antimicrobial activities against various bacteria and yeast strains, highlighting the potential for developing new antimicrobial agents (Behbehani et al., 2011).

Anticancer Agent Characterization : Spectroscopic techniques have been employed to characterize anticancer compounds such as 6-(4-Aminophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, providing insights into their structural properties and potential mechanisms of action (Eşme, 2021).

Propiedades

IUPAC Name |

2-amino-4-(3-bromophenyl)-5-ethyl-6-propylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrN3/c1-3-6-15-13(4-2)16(14(10-19)17(20)21-15)11-7-5-8-12(18)9-11/h5,7-9H,3-4,6H2,1-2H3,(H2,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAKLHHDIUOMZGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=C(C(=N1)N)C#N)C2=CC(=CC=C2)Br)CC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![({4-ethyl-5-[1-(3-pyridin-3-ylpropanoyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5512891.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5512896.png)

![4-methyl-2-{[2-(trifluoromethyl)-4-quinazolinyl]amino}phenol](/img/structure/B5512901.png)

![ethyl 3-{[4-(acetylamino)phenyl]sulfonyl}propanoate](/img/structure/B5512925.png)

![4-{[(2-chlorophenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5512940.png)

![N-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5512942.png)

![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-1-methylethyl]-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5512959.png)

![4,6-dimethoxy-N-[2-(4-morpholinyl)ethyl]-1,3,5-triazin-2-amine](/img/structure/B5512961.png)